N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine
Overview
Description
N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine is a chemical compound with the molecular formula C15H21NO2. It is a derivative of 1,4-dioxaspiro[4.5]decane, featuring a benzyl group attached to the nitrogen atom of the spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors such as diols and amines.
Benzyl Group Introduction: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride or benzyl bromide reacts with the amine group in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or spirocyclic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: It can serve as a ligand in biological studies, interacting with various biomolecules and receptors.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of new pharmaceuticals.
Industry: The compound's unique properties make it suitable for use in materials science and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific context of its use.
Comparison with Similar Compounds
N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine can be compared to other similar compounds, such as:
N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine: This compound differs by the presence of a trifluoromethyl group, which can affect its reactivity and biological activity.
N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine: This compound has two benzyl groups, potentially altering its binding affinity and pharmacological properties.
Uniqueness: this compound stands out due to its specific structural features, which can influence its chemical behavior and potential applications. Its unique combination of a benzyl group and a spirocyclic structure makes it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-4-13(5-3-1)12-16-14-6-8-15(9-7-14)17-10-11-18-15/h1-5,14,16H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQECYFYCFOSKFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NCC3=CC=CC=C3)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472921 | |
Record name | N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131511-13-2 | |
Record name | N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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